Fmoc-S-2,3-dihydro-2-oxo-Tryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O5/c29-24-20(19-11-5-6-12-22(19)27-24)13-23(25(30)31)28-26(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21,23H,13-14H2,(H,27,29)(H,28,32)(H,30,31) |
InChI Key |
JLKDRJNEVVDHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc S 2,3 Dihydro 2 Oxo Tryptophan and Analogues
De Novo Synthesis Routes to the 2,3-dihydro-2-oxo-Indole Core
The 2,3-dihydro-2-oxo-indole, or oxindole (B195798), scaffold is a privileged structure in medicinal chemistry and serves as the foundational core of the target molecule. nih.gov Numerous methods have been developed for its de novo synthesis. A common and effective strategy involves the intramolecular cyclization of α-haloacetanilides. For instance, palladium-catalyzed cyclization of α-chloroacetanilides provides a high-yielding route to oxindoles with good functional group tolerance. nih.gov This method typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the intramolecular C-C bond formation.
Another prominent approach is the intramolecular α-arylation of amides. This reaction can be catalyzed by palladium complexes, often in the presence of sterically hindered N-heterocyclic carbene (NHC) ligands, to afford oxindoles in high yields under mild conditions. nih.gov Furthermore, transition-metal-free methods have been developed, such as the organocatalyzed oxidative C-N bond formation of phenylpropanamide derivatives, offering an efficient and environmentally benign alternative. nih.gov
A variety of substituted anilines can be utilized as starting materials to introduce diversity into the oxindole core, allowing for the synthesis of a range of precursors for the subsequent introduction of the amino acid moiety.
Introduction and Functionalization of the (S)-α-Amino Acid Moiety
With the 2-oxindole core in hand, the next critical step is the introduction of the (S)-α-amino acid side chain at the C3 position. A direct approach involves the α-amination of 3-substituted oxindoles. A highly enantioselective method utilizes a chiral scandium complex to catalyze the amination of 3-substituted oxindoles with azodicarboxylates, affording the corresponding 3-amino-2-oxindole derivatives with high yields and excellent enantioselectivities. nih.gov This method is notable for its ability to create a chiral quaternary center when a 3,3-disubstituted oxindole is desired.
Alternatively, the functionalization can proceed through a 3-hydroxyoxindole intermediate. The asymmetric aldol (B89426) reaction of isatins (indole-2,3-diones) with various nucleophiles, catalyzed by organocatalysts such as amino acids or their salts, can produce chiral 3-hydroxy-3-substituted-2-oxindoles. nih.govnih.gov This hydroxyl group can then be further functionalized to introduce the amino group. For example, a Mitsunobu reaction or a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction can be employed.
A one-pot, three-component reaction of isatins, α-amino acids, and 2H-azirines can also lead to the formation of complex spirocyclic oxindoles containing an amino acid moiety, demonstrating the versatility of isatins as starting materials for introducing amino acid fragments. mdpi.com
Enantioselective Synthesis Strategies for Fmoc-(S)-2,3-dihydro-2-oxo-Tryptophan Precursors
Achieving the desired (S)-stereochemistry at the α-carbon of the amino acid side chain is paramount. Several catalytic asymmetric strategies have been developed to construct the chiral 3-substituted oxindole precursors with high enantioselectivity.
One powerful approach is the catalytic asymmetric α-amination of 3-substituted oxindoles. For instance, a chiral scandium(III)/N,N'-dioxide complex has been shown to be highly effective in catalyzing the reaction between 3-substituted oxindoles and diethyl azodicarboxylate, yielding 3-amino-2-oxindole derivatives in up to 98% yield and 99% enantiomeric excess (ee). nih.gov
Table 1: Enantioselective α-Amination of 3-Substituted Oxindoles
| Substrate (R) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|
| Phenyl | 5 | 95 | 98 |
| 4-MeO-Ph | 5 | 96 | 99 |
| 4-Cl-Ph | 5 | 98 | 97 |
| 2-Naphthyl | 5 | 92 | 96 |
| Methyl | 10 | 85 | 92 |
Data synthesized from representative examples in the literature. nih.gov
Another successful strategy involves the asymmetric amination of 3-bromo-3-substituted oxindoles using a chiral N,N'-dioxide-nickel(II) complex with anilines as the amine source. This method provides access to 3-amino-indolinones with quaternary stereocenters in high yields and excellent ee values. nih.gov
Furthermore, organocatalytic approaches, such as the Michael addition of nucleophiles to 3-ylideneoxindoles catalyzed by chiral thioureas or squaramides, can establish the stereocenter at the C3 position with high fidelity. Subsequent transformations can then be used to elaborate the side chain into the desired amino acid functionality.
Orthogonal Protecting Group Implementation in Synthetic Schemes
The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of one functional group in the presence of others. acs.orgadvancedchemtech.com In the synthesis of Fmoc-(S)-2,3-dihydro-2-oxo-Tryptophan, the fluorenylmethyloxycarbonyl (Fmoc) group is employed for the protection of the α-amino group, while other protecting groups may be necessary for the oxindole nitrogen or other reactive functionalities.
The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This is orthogonal to acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group, which is cleaved by acids like trifluoroacetic acid (TFA), and benzyl-based protecting groups (e.g., Cbz or Bn), which are typically removed by hydrogenolysis. acs.orgadvancedchemtech.com
The introduction of the Fmoc group is generally achieved by reacting the free amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org
Table 2: Common Orthogonal Protecting Group Schemes in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Bn, tBu |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂/Pd) | Fmoc, Boc |
| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂/Pd) | Fmoc, Boc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, Cbz |
This table provides a general overview of commonly used orthogonal protecting groups. acs.orgadvancedchemtech.com
The strategic choice of protecting groups for the oxindole nitrogen (e.g., Boc or a benzyl group) is crucial to ensure compatibility with the subsequent synthetic steps, including the introduction of the amino acid side chain and the final Fmoc protection.
Divergent Synthesis of Fmoc-(S)-2,3-dihydro-2-oxo-Tryptophan Derivatives and Analogues
The synthetic routes developed for the parent compound can be readily adapted for the divergent synthesis of a wide range of derivatives and analogs. By varying the starting materials and reaction partners, structural modifications can be introduced at several positions.
Modification of the Oxindole Core: The use of different substituted anilines in the de novo synthesis of the oxindole ring allows for the introduction of various substituents on the aromatic portion of the molecule. nih.gov
Variation of the Amino Acid Side Chain: By employing different nucleophiles in the key C-C or C-N bond-forming reactions, the side chain can be altered. For example, using different α-amino acid derivatives in the three-component reaction with isatins can lead to a library of oxindole-containing amino acids. mdpi.com
Functionalization at the C3-Position: The 3-position of the oxindole is a hotspot for derivatization. Catalytic asymmetric reactions can be used to introduce a variety of alkyl, aryl, or heteroaryl groups, leading to a diverse set of 3,3-disubstituted oxindoles. rsc.org
Derivatization of the Indole (B1671886) Nitrogen: The nitrogen atom of the oxindole can be functionalized with different protecting groups or other substituents to modulate the compound's properties.
These divergent strategies provide access to a library of Fmoc-(S)-2,3-dihydro-2-oxo-Tryptophan analogs with potential applications in peptide science and drug discovery.
Chemical Transformations and Reactivity Profiles of Fmoc S 2,3 Dihydro 2 Oxo Tryptophan
Reactivity of the 2-oxoindoline System in Solution and Solid Phase Environments
The 2-oxoindoline system, a core component of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan, exhibits notable reactivity in both solution and solid-phase peptide synthesis (SPPS). The lactam function within this system is generally stable under standard peptide synthesis conditions. However, the adjacent C3 position, bearing both the amino acid backbone and a hydrogen atom, is susceptible to reactions.
In solution, the enolizable nature of the 2-oxoindoline ring can be a factor in its reactivity, although the equilibrium generally favors the keto form. During solid-phase synthesis, the reactivity is largely governed by the reagents used for coupling and deprotection. The Fmoc protecting group is removed under basic conditions, typically with piperidine (B6355638), which generally does not affect the 2-oxoindoline core. However, prolonged exposure to strong bases or elevated temperatures could potentially lead to undesired side reactions.
Stereochemical Stability and Epimerization Pathways of the (S)-Configuration
A significant concern in the use of this compound is the stereochemical integrity of the α-carbon. The (S)-configuration can be susceptible to epimerization, particularly under the basic conditions required for Fmoc group removal. The electron-withdrawing effect of the adjacent 2-oxo group can increase the acidity of the α-proton, facilitating its abstraction and subsequent reprotonation, which can lead to racemization.
Studies on related 2-oxotryptophan derivatives have indicated that the risk of epimerization is a critical factor to manage during peptide synthesis. The choice of base, concentration, and reaction time for Fmoc deprotection are crucial parameters to control to minimize the loss of stereochemical purity.
Side Reaction Mechanisms During Peptide Elongation and Cleavage Protocols
The unique structure of this compound makes it prone to specific side reactions during both the elongation of the peptide chain and the final cleavage from the solid support.
During the final cleavage step, which is typically performed using a strong acid such as trifluoroacetic acid (TFA), various carbocations are generated from the cleavage of protecting groups and the resin linker. These reactive species can alkylate the electron-rich indole (B1671886) nucleus. However, in the case of 2,3-dihydro-2-oxo-Tryptophan, the aromaticity of the indole ring is disrupted, which can alter its susceptibility to electrophilic attack compared to native tryptophan.
Nucleophilic scavengers are added to the cleavage cocktail to quench these reactive carbocations. However, these scavengers themselves can sometimes react with the desired peptide. For instance, triisopropylsilane (B1312306) (TIS), a common scavenger, can reductively cleave certain protecting groups but may also interact with the 2-oxo functionality under specific conditions. The potential for adduct formation between the 2-oxo-Tryptophan residue and common scavengers is a consideration for optimizing cleavage protocols.
The 2-oxo group in conjunction with the β-hydrogen atoms presents the possibility for dehydration or elimination reactions, particularly under strongly acidic or basic conditions at elevated temperatures. While the 2,3-dihydro-2-oxo-Tryptophan structure is relatively stable, forcing conditions could potentially lead to the formation of a dehydro-amino acid derivative, which could have implications for the final peptide's structure and function. However, under standard, well-controlled peptide synthesis protocols, these pathways are not typically observed as major side reactions.
Controlled Oxidative and Reductive Transformations of the Indole Moiety
The 2-oxoindoline core of this compound represents an oxidized form of the tryptophan indole ring. This inherent oxidative modification means that it is generally resistant to further oxidation at this position under standard peptide synthesis conditions.
Conversely, the 2-oxo group is susceptible to reduction. The use of certain reducing agents can convert the 2-oxo-Tryptophan back to a tryptophan or a hydroxyl-tryptophan derivative. For example, the use of silane-based reducing agents in the presence of a strong acid could potentially lead to the reduction of the ketone. This reactivity can be exploited for specific chemical modifications if desired, but it also represents a potential side reaction if reducing conditions are inadvertently present during cleavage or subsequent handling.
Integration of Fmoc S 2,3 Dihydro 2 Oxo Tryptophan in Advanced Chemical Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies
The efficient use of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan in SPPS hinges on the fine-tuning of several critical steps, including coupling, deprotection, and resin cleavage.
The selection of an appropriate coupling reagent is paramount for the efficient incorporation of this compound into a growing peptide chain. The choice of reagent can significantly impact coupling efficiency, reaction time, and the prevention of side reactions. Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). nih.govbeilstein-journals.org
The reaction kinetics are influenced by the coupling reagent, the solvent, temperature, and the specific amino acid being coupled. For sterically hindered amino acids, stronger activating reagents or elevated temperatures may be necessary to achieve complete coupling. nih.govmesalabs.com Monitoring the coupling reaction using a qualitative method like the Kaiser test is crucial to ensure the reaction has gone to completion before proceeding to the next step. polypeptide.com
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Abbreviation | Class | Key Features |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Cost-effective, often used with an additive like Oxyma. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency, suitable for hindered couplings. beilstein-journals.org |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | Fast and efficient coupling, reduced racemization. mesalabs.com |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Aminium Salt | Commonly used, effective for most standard couplings. nih.gov |
This table is for informational purposes and does not constitute an exhaustive list.
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS. nih.gov This is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govspringernature.com The deprotection proceeds via a β-elimination mechanism. springernature.com
The kinetics of Fmoc deprotection can be influenced by the base concentration, solvent, and the specific amino acid residue. While a standard 20% piperidine in DMF solution is often effective, optimization of the deprotection time may be necessary to ensure complete removal of the Fmoc group without causing unwanted side reactions. nih.govspringernature.com In some cases, alternative bases like 4-methylpiperidine (B120128) or piperazine (B1678402) have been explored to minimize side reactions such as diketopiperazine formation. nih.govnih.gov The progress of the deprotection can be monitored by UV spectroscopy, tracking the release of the dibenzofulvene-piperidine adduct. nih.gov
Table 2: Typical Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time |
| Piperidine | 20-30% (v/v) | DMF or NMP | 5-20 minutes |
| 4-Methylpiperidine | 20% (v/v) | DMF | 10 minutes |
| Piperazine | 5-10% (w/v) | DMF/Ethanol | 10-30 minutes |
This table provides general conditions that may require optimization for specific peptide sequences. nih.govspringernature.com
The choice of resin and the cleavage strategy are determined by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the amino acid side chains to the cleavage conditions. For peptides with a C-terminal amide, a Rink amide resin is commonly used. nih.gov For those requiring a C-terminal carboxylic acid, acid-labile resins such as the 2-chlorotrityl chloride (2-CTC) resin are employed. mdpi.com
The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically accomplished using a strong acid, most often trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com To prevent the modification of sensitive residues like tryptophan by reactive cationic species generated during cleavage, a cocktail of scavengers is added to the TFA. thermofisher.commerckmillipore.com The indole (B1671886) side chain of tryptophan is particularly susceptible to alkylation. rsc.org The use of scavengers such as triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT) is crucial to protect the integrity of the 2,3-dihydro-2-oxo-Tryptophan residue during cleavage. thermofisher.commerckmillipore.com
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cocktail for peptides with multiple sensitive residues. merckmillipore.com |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A common and effective cocktail for many peptides, especially when Arg(Pbf) and Trp(Boc) are used. thermofisher.commerckmillipore.com |
| TFA/EDT/Anisole/Thioanisole | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Another option for peptides containing sensitive residues. thermofisher.com |
The selection of the cleavage cocktail and reaction time should be optimized based on the specific peptide sequence and protecting groups used. thermofisher.commerckmillipore.com
Incorporation into Defined Peptide and Polypeptide Sequences
The successful optimization of SPPS protocols allows for the site-specific incorporation of this compound into a wide range of peptide and polypeptide sequences. This enables the synthesis of custom peptides with unique structural features conferred by the modified tryptophan residue. The presence of the 2-oxo functionality on the indole ring can influence the local conformation and electronic properties of the peptide backbone. The synthesis of such modified peptides is a key step towards investigating their structure-activity relationships in various biological contexts. rsc.orggoogle.com
Design and Chemical Synthesis of Peptidomimetics Incorporating the 2,3-dihydro-2-oxo-Tryptophan Motif
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. researchgate.net The 2,3-dihydro-2-oxo-Tryptophan motif can be incorporated into various peptidomimetic scaffolds to create novel structures. For instance, it can be part of cyclic peptides or integrated into non-peptidic backbones that present the key pharmacophoric elements in a desired spatial orientation. The synthesis of such peptidomimetics often involves a combination of peptide synthesis techniques and traditional organic chemistry methodologies. nih.govnih.gov The goal is to create molecules that retain the desired biological activity of a parent peptide while overcoming its limitations. researchgate.net
Utility in the Development of Chemically Modified Peptide Scaffolds
The incorporation of this compound provides a handle for further chemical modification of peptide scaffolds. The ketone functionality of the 2-oxo group can potentially be a site for chemoselective ligation reactions, allowing for the attachment of other molecules such as fluorescent probes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to modulate the properties of the peptide. This approach opens up possibilities for creating sophisticated bioconjugates and peptide-based materials with tailored functions. beilstein-journals.orgmdpi.com The ability to introduce this modified amino acid at specific positions within a peptide sequence provides precise control over the location of subsequent modifications. chim.it
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan and its Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign every proton (¹H) and carbon (¹³C) atom in the molecule.
Structural Assignment: The ¹H NMR spectrum provides initial information on the number and environment of different protons. The aromatic region (approx. 7.0-8.0 ppm) contains signals from the fluorenyl (Fmoc) and oxindole (B195798) rings, while the aliphatic region contains the characteristic α-CH, β-CH₂, and Fmoc-CH/CH₂ protons. ¹³C NMR spectroscopy complements this by showing the chemical shifts for all carbon atoms, including the distinct carbonyl signals for the oxo group on the indole (B1671886) ring, the carboxylic acid, and the urethane (B1682113) of the Fmoc group.
For a definitive assignment, 2D NMR techniques are essential:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (e.g., tracing the spin system from the α-CH to the β-CH₂ protons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for connecting the different structural fragments, such as linking the β-protons of the amino acid backbone to the C3 carbon of the oxindole ring.
Conformational Analysis: The three-dimensional shape, or conformation, of this compound is crucial for its reactivity and how it fits into a peptide structure. The Nuclear Overhauser Effect (NOE) is a key phenomenon for this analysis. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in space, even if they are not directly connected by bonds. nih.gov These through-space interactions, which are observable for protons within approximately 5 angstroms of each other, provide critical distance restraints. youtube.com For example, NOEs between the α-proton and specific aromatic protons on the oxindole ring can help define the preferred rotational conformation (rotamer) around the Cα-Cβ bond. The magnitude of three-bond coupling constants (³J) can also provide information about dihedral angles. This conformational information is vital when modeling how this modified amino acid will affect the secondary structure of a peptide. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on known values for Fmoc-amino acids and related oxindole structures. Actual values are dependent on solvent and experimental conditions.
| Structural Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Fmoc Group | Aromatic CH | 7.60 - 7.90, 7.30 - 7.45 | 120 - 144 |
| CH, CH₂ | 4.20 - 4.40 | 47 (CH), 67 (CH₂) | |
| Carbonyl (C=O) | - | ~156 | |
| Amino Acid Core | α-CH | 4.30 - 4.60 | ~55 |
| β-CH₂ | 3.10 - 3.40 | ~35 | |
| Carboxyl (COOH) | 10.0 - 13.0 (broad) | ~173 | |
| Oxindole Ring | Aromatic CH | 6.80 - 7.30 | 110 - 130 |
| Amide NH | 10.0 - 11.0 (broad) | - | |
| C3-H | ~3.60 | ~40 | |
| Carbonyl (C=O) | - | ~178 | |
| Quaternary Carbons | - | 125 - 145 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis in Modified Peptides
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement.
For this compound (molecular formula C₂₆H₂₂N₂O₅), the expected monoisotopic mass is 442.1529 g/mol . nih.govadvancedchemtech.com HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, which allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
When this modified amino acid is incorporated into a peptide, MS becomes a powerful tool for sequencing and identifying the location of the modification. The 2,3-dihydro-2-oxo-Tryptophan residue introduces a mass increase of +15.9949 Da compared to a standard tryptophan residue. In tandem mass spectrometry (MS/MS), a specific peptide ion is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed to reconstruct the peptide sequence. The mass shift observed in the fragment ions reveals which specific amino acid residue carries the modification.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Purpose |
| Molecular Formula | C₂₆H₂₂N₂O₅ | - | Chemical identity |
| Molecular Weight | 442.46 g/mol | ESI-MS | Initial mass confirmation |
| Monoisotopic Mass | 442.1529 Da | ESI-HRMS | Exact mass confirmation and formula verification nih.gov |
| Mass Shift vs. Fmoc-Trp | +15.9949 Da | MS/MS | Identification in reaction mixtures or peptides |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isolation of this compound Containing Chemical Entities
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound and for isolating it from reaction mixtures. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). oup.com
For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govsigmaaldrich.com The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a mixture of water and a polar organic solvent, typically acetonitrile. A gradient is run where the percentage of the organic solvent is increased over time, causing more hydrophobic compounds to elute later. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, usually by UV absorbance at 263 nm or 280 nm where the Fmoc and indole groups absorb light. oup.com A pure sample should ideally show a single, sharp peak. UPLC operates on the same principles but uses smaller column particles, resulting in faster analysis times and significantly better resolution of closely related impurities.
Semi-preparative or preparative HPLC uses larger columns to physically separate and collect the pure compound, making it an essential tool for purification. rsc.org
Table 3: Example UPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 263 nm |
| Gradient | 10% B to 95% B over 5 minutes |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
This compound is a chiral molecule. The "S" designation refers to the absolute configuration at the α-carbon, which is the stereocenter. Maintaining this specific stereochemistry is critical, as biological systems (like enzymes and receptors) are highly stereospecific. The incorrect enantiomer (the R-form) may be inactive or have different effects.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for verifying the enantiomeric purity and confirming the absolute configuration of the synthesized product. nih.gov Chiral molecules interact differently with left- and right-circularly polarized light. A CD spectrometer measures this differential absorption, producing a spectrum of molar ellipticity versus wavelength.
The S-enantiomer of the compound will produce a characteristic CD spectrum. Its mirror image, the R-enantiomer, will produce a spectrum that is an exact mirror image of the S-form's spectrum. mdpi.com Therefore, by comparing the experimentally obtained CD spectrum to that of a known standard or to theoretical calculations, one can confirm the absolute configuration. Furthermore, the presence of the R-enantiomer as an impurity would lead to a reduction in the observed signal intensity, allowing for the quantification of enantiomeric purity. While NMR and HPLC are excellent for structural and chemical purity, CD is uniquely suited to confirming this crucial stereochemical aspect.
Computational and Theoretical Investigations of Fmoc S 2,3 Dihydro 2 Oxo Tryptophan
Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Pathway Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to elucidate its electronic structure, stability, and potential reaction pathways.
Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and kinetic stability. The distribution of electron density and the electrostatic potential surface can pinpoint regions susceptible to nucleophilic or electrophilic attack, which is crucial for predicting its behavior in chemical reactions.
Furthermore, these calculations can model the transition states of potential reactions involving this compound, allowing for the prediction of reaction barriers and the elucidation of mechanistic pathways. This is particularly valuable for understanding its synthesis and potential degradation routes.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Calculated Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.8 D | Influences solubility and intermolecular interactions |
| Solvation Energy in Water | -15.2 kcal/mol | Predicts solubility in aqueous media |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of Derived Peptides
While quantum chemical calculations are powerful for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and intermolecular interactions of peptides incorporating this compound over time.
MD simulations can reveal the preferred three-dimensional structures of these modified peptides in various environments, such as in solution or within a lipid bilayer. By simulating the motion of every atom in the system, researchers can map out the conformational landscape and identify the most stable and functionally relevant peptide conformations.
These simulations are also instrumental in studying how the introduction of the 2-oxo-Tryptophan moiety affects the peptide's interactions with other molecules, including proteins, nucleic acids, and small molecule ligands. Understanding these interactions is key to designing peptides with specific biological activities. Post-translational modifications, which can be seen as naturally occurring non-canonical amino acids, significantly influence cellular and molecular functions. nih.gov Computational methods are therefore developed to leverage the potential of these modified amino acids in peptide and protein engineering. nih.gov
Table 2: Illustrative Data from Molecular Dynamics Simulations of a Peptide Containing 2-oxo-Tryptophan
| Simulation Parameter | Observation | Implication |
| RMSD of Peptide Backbone | Fluctuations around 2.5 Å | Indicates overall structural stability |
| Solvent Accessible Surface Area (SASA) of 2-oxo-Trp | Average of 150 Ų | Suggests the residue is largely solvent-exposed |
| Number of Hydrogen Bonds with Water | Average of 4 | Highlights the hydrophilicity of the modification |
| Dominant Secondary Structure | β-turn at the modification site | Shows the influence of the residue on peptide folding |
Note: The data in this table is hypothetical and serves to illustrate the insights gained from MD simulations.
Machine Learning and Artificial Intelligence Applications in Predicting and Optimizing Synthesis Outcomes
The synthesis of complex, modified amino acids like this compound can be a challenging endeavor. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for predicting and optimizing the outcomes of such chemical reactions. eurekalert.org By training algorithms on vast datasets of chemical reactions, ML models can learn to predict the yield, selectivity, and optimal conditions for a given synthesis. eurekalert.orgacs.org
These technologies can also be applied to the broader field of post-translational modification research, where deep learning approaches are particularly valuable for extracting meaningful insights from large and complex datasets. nih.gov
In Silico Modeling of Stereoselectivity in Synthetic Reactions
The stereochemistry of this compound is a critical determinant of its biological activity. In silico modeling provides a powerful platform for understanding and predicting the stereoselectivity of the synthetic reactions used to produce it. The stereoselective synthesis of tryptophan derivatives is an area of significant research interest. acs.org
Computational techniques, such as docking and transition state modeling, can be used to investigate the interactions between reactants, catalysts, and chiral auxiliaries. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be preferentially formed. This predictive capability is invaluable for the rational design of stereoselective syntheses.
For instance, in a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction to produce tryptophan derivatives, computational modeling could help in the selection of the optimal chiral catalyst to achieve high enantioselectivity. acs.org
Emerging Research Avenues and Future Perspectives for Fmoc S 2,3 Dihydro 2 Oxo Tryptophan
Innovations in Sustainable and Green Synthesis Protocols
The traditional synthesis of peptides and their derivatives often relies on methods that generate significant chemical waste. The principles of green chemistry are increasingly being applied to mitigate this environmental impact. For the synthesis of Fmoc-S-2,3-dihydro-2-oxo-Tryptophan and its incorporation into peptides, several innovative and sustainable approaches are being explored.
A primary focus of green peptide chemistry is the replacement of hazardous solvents, such as dimethylformamide (DMF), with more environmentally friendly alternatives. rsc.org Research into greener solvent systems for solid-phase peptide synthesis (SPPS) is ongoing, with promising candidates that could be applied to the synthesis involving this compound. rsc.org Furthermore, the development of enzymatic and flow chemistry protocols offers significant advantages in terms of sustainability.
Enzymatic synthesis, for instance, can provide high selectivity and reduce the need for protecting groups and harsh reagents. nih.gov While specific enzymatic routes to this compound are still under development, the broader field of biocatalysis for amino acid modification is rapidly advancing. nih.gov Flow chemistry, on the other hand, allows for safer and more efficient reactions, particularly for processes like oxidation, which can be hazardous on a large scale. rsc.org The oxidation of tryptophan to the oxindole (B195798) core is a key step, and flow chemistry presents a viable path to a more sustainable and scalable synthesis. nih.govnih.gov
Table 1: Comparison of Conventional and Green Synthesis Approaches for Fmoc-Amino Acids
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses hazardous solvents like DMF, NMP, and DCM. rsc.org | Explores greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), and ionic liquids. |
| Reagents | May use stoichiometric amounts of hazardous reagents. | Employs catalytic reagents, biocatalysts, and less toxic alternatives. nih.gov |
| Energy Input | Often requires significant heating and cooling cycles. | Can utilize microwave or ultrasound assistance for energy efficiency; flow chemistry allows for better temperature control. rsc.org |
| Waste Generation | Generates a high volume of solvent and chemical waste. | Aims to minimize waste through solvent recycling and atom-economical reactions. |
| Safety | Can involve hazardous reaction conditions and intermediates. rsc.org | Flow chemistry can enhance safety by using smaller reaction volumes and better process control. rsc.org |
Exploration of Novel Chemical Transformations and Reaction Cascades
The oxindole moiety of this compound is a versatile scaffold for a variety of chemical transformations, leading to the generation of diverse molecular architectures. Research in this area focuses on exploring new reactions and reaction cascades that can further functionalize this unique amino acid derivative.
The oxindole ring is susceptible to a range of modifications, including C-H activation and functionalization at various positions. These transformations can introduce new chemical groups, altering the steric and electronic properties of the molecule and enabling the creation of novel peptide-based structures with tailored functions. rsc.org For example, palladium-catalyzed cross-coupling reactions on halogenated tryptophan derivatives have been shown to be a powerful tool for late-stage diversification, a strategy that could be adapted for oxindolylalanine. nih.gov
Reaction cascades, where multiple transformations occur in a single pot, represent an elegant and efficient approach to building molecular complexity. Starting from this compound, it is conceivable to design cascade reactions that lead to complex heterocyclic systems or polycyclic structures. Such cascades would be highly atom-economical and could provide rapid access to libraries of novel compounds for screening and application development.
Integration into Advanced Functional Chemical Systems and Materials Design (Focus on Chemical Principles)
The unique structural features of this compound, particularly the presence of the fluorenylmethoxycarbonyl (Fmoc) group and the oxindole ring, make it an attractive building block for the design of advanced functional materials. The principles of supramolecular chemistry, which govern the self-assembly of molecules into ordered structures, are central to this area of research.
The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and peptides into nanofibers and hydrogels through π-π stacking and hydrogen bonding interactions. nih.govnih.govrsc.org The incorporation of this compound into peptide sequences can influence the morphology and properties of these self-assembled materials. The oxindole moiety can participate in additional hydrogen bonding and dipole-dipole interactions, potentially leading to novel supramolecular architectures with enhanced stability or responsiveness.
These peptide-based materials have potential applications in areas such as tissue engineering, drug delivery, and biosensing. nih.govnih.gov The ability to tune the material properties by altering the peptide sequence and incorporating non-canonical amino acids like oxindolylalanine is a key advantage.
Table 2: Potential Functional Materials Incorporating this compound
| Material Type | Potential Properties | Driving Interactions |
| Hydrogels | Biocompatible, injectable, stimuli-responsive. nih.govrsc.org | π-π stacking (Fmoc), hydrogen bonding (peptide backbone, oxindole), hydrophobic interactions. |
| Nanofibers | High aspect ratio, tunable surface chemistry. | Self-assembly driven by Fmoc-Fmoc interactions and peptide hydrogen bonds. |
| Responsive Films | Changes in optical or mechanical properties in response to external stimuli (e.g., pH, light). | Incorporation of photo- or pH-sensitive groups on the oxindole ring. |
Role in the Development of Chemical Probes for Interdisciplinary Research (Focus on Synthetic Chemistry)
The development of chemical probes is crucial for studying biological processes at the molecular level. The unique structure of this compound makes it a valuable precursor for the synthesis of novel probes for interdisciplinary research, with a strong emphasis on the underlying synthetic chemistry.
The oxindole core can serve as a scaffold for the attachment of reporter groups, such as fluorophores or affinity tags. The synthesis of such probes would involve the strategic functionalization of the oxindole ring or the peptide backbone. For instance, the introduction of a fluorescent moiety could lead to probes for imaging and sensing applications. The synthesis of fluorescent dipeptidomimetic analogues has been demonstrated, providing a proof-of-concept for creating probes with tailored photophysical properties. nih.gov
Furthermore, the oxindole structure itself can exhibit interesting photophysical properties that could be exploited in the design of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding to a specific target. The synthesis of labeled peptides is a well-established field, and the incorporation of this compound offers a new building block with unique chemical handles for the attachment of various labels. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
